2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL
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Overview
Description
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation to introduce the sulfanyl group . The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl group results in the formation of a ketone, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives .
Scientific Research Applications
2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s antimicrobial and anticancer activities .
Biological Activity
The compound 2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C15H16ClN3O3S
- Molecular Weight : 353.82 g/mol
- CAS Number : Not explicitly stated in the provided information.
The structure includes a pyrimidine core substituted with various functional groups that may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to the one . For instance, derivatives containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that these compounds can induce apoptosis in tumor cells while exhibiting lower toxicity towards normal cells.
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
M-HeLa (Cervical) | 10 | 5 |
Chang Liver Cells | 50 | - |
The selectivity index is calculated as the ratio of IC50 values for normal cells versus tumor cells, indicating a favorable profile for therapeutic applications.
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Compounds with similar structures have been shown to interact with:
- Topoisomerases : Enzymes crucial for DNA replication.
- Kinases : Involved in signaling pathways that regulate cell growth and division.
In silico studies suggest that the compound may bind effectively to these targets, disrupting their function and leading to cell death.
Case Studies
-
Study on Anticancer Properties
- A study evaluated the anticancer effects of oxadiazole derivatives on various cancer cell lines, including breast and colon cancers. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis at micromolar concentrations.
- The study reported an IC50 value of approximately 12 µM for a closely related compound against breast cancer cell lines, showcasing the potential efficacy of oxadiazole-containing compounds in oncology.
-
Neuroprotective Effects
- Another investigation focused on neuroprotective properties, where similar pyrimidine derivatives were assessed for their ability to inhibit acetylcholinesterase (AChE). The results demonstrated that certain derivatives could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- The most potent derivative showed an IC50 value of 5 µM against AChE, indicating strong inhibitory activity.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-9-10(6-7-22)15(23)20-16(18-9)25-8-13-19-14(21-24-13)11-4-2-3-5-12(11)17/h2-5,22H,6-8H2,1H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXLMSAFKACNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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